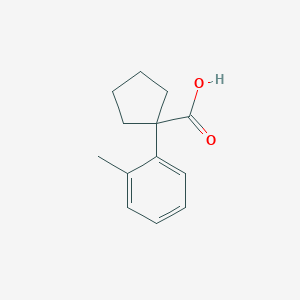
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
“1-(2-Methylphenyl)cyclopentane-1-carboxylic acid” is a research chemical with the CAS Number: 854414-95-2 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 1-(2-methylphenyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The molecular formula of “1-(2-Methylphenyl)cyclopentane-1-carboxylic acid” is C13H16O2 . The InChI code for this compound is 1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“1-(2-Methylphenyl)cyclopentane-1-carboxylic acid” is a powder at room temperature . It has a melting point of 122-123 degrees Celsius . The compound has a topological polar surface area of 37.3 .Aplicaciones Científicas De Investigación
Isostere for Carboxylic Acid Functional Group
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid and related compounds have been studied for their potential as isosteres for the carboxylic acid functional group. The cyclopentane-1,3-dione unit, for instance, has been identified as an effective substitute for carboxylic acid, showing similar physical-chemical properties. This is significant in the design of thromboxane A2 prostanoid receptor antagonists, which are relevant in medicinal chemistry (Ballatore et al., 2011).
Conformational Analysis
The structural analysis of analogs of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid, like 1-amino-2-phenylcyclopentane-1-carboxylic acid, has been conducted using DFT calculations. These studies provide insights into the conformational preferences and characteristics of these molecules, which is crucial for understanding their chemical behavior and potential applications (Casanovas et al., 2008).
Potential in Drug Design
Research has also evaluated cyclopentane-1,2-diones as potential surrogates of the carboxylic acid functional group in drug design. These compounds show promise as TP receptor antagonists, indicating their potential utility in therapeutic applications (Ballatore et al., 2014).
Acid Number Reduction in Cyclopentane Carboxylic Acid
Studies have explored the kinetics and reaction pathways of acid number reduction in cyclopentane carboxylic acid. This is particularly relevant in the context of removing total acid number (TAN) from naphthenic acids, a key aspect in petroleum refining (Mandal & Nagarajan, 2016).
Development of Trifluoromethylated Cyclic Building Blocks
Research into the synthesis and applications of derivatives of 1-(trifluoromethyl)cyclopent-3-enecarboxylic acid, closely related to 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid, has been conducted. These studies are focused on developing new trifluoromethylated cyclic building blocks for chemical synthesis (Grellepois et al., 2012).
Asymmetric Synthesis Studies
There's considerable research interest in the asymmetric synthesis of various stereoisomers of cyclopentane-1-carboxylate derivatives, which has implications in the development of enantioselective synthetic methods (Urones et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-methylphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMUWLDAHABBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
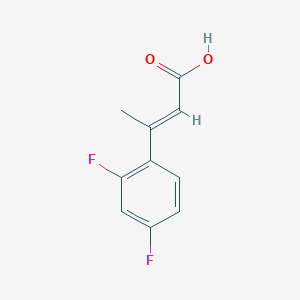
![4-{[(Difluoromethyl)thio]methyl}benzoic acid](/img/structure/B1414913.png)
![2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B1414914.png)
![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)

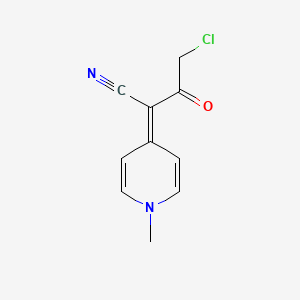
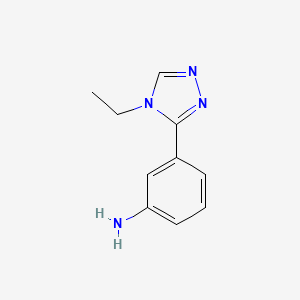
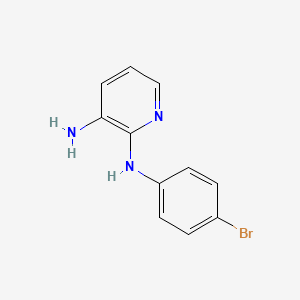

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)

![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)